molecular formula C23H22FN5O2 B2521185 N-(3-fluorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 946379-34-6

N-(3-fluorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2521185
CAS RN: 946379-34-6
M. Wt: 419.46
InChI Key: RJYUXMUIKNCVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-fluorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using a mixture of solvents like toluene and methanol . The synthesis process is typically confirmed through various analytical techniques, including elemental analysis, FTIR, NMR, and single-crystal X-ray diffraction . Although the exact synthesis route for N-(3-fluorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is not provided, it is likely to involve similar sophisticated organic synthesis techniques.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using both experimental and theoretical methods, such as XRD diffraction, FT-IR, NMR spectroscopies, and DFT calculations . These studies provide detailed information on the geometrical parameters, which are found to be in agreement with the experimental data. The stability of the molecules is often analyzed using NBO analysis, which assesses hyper-conjugative interactions and charge delocalization . For the compound , similar methods would likely reveal intricate details about its molecular structure.

Chemical Reactions Analysis

The related compounds exhibit reactivity that allows them to undergo further chemical transformations. For instance, fluoro-substituted benzo[b]pyran derivatives have been shown to react with various reagents to yield a range of products with potential anti-cancer activity . These reactions include condensation, treatment with phenylhydrazine, thiourea, and reactions with chloroacetic acid, among others . The compound N-(3-fluorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide would similarly be expected to participate in diverse chemical reactions due to the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 2-phenyl-N-(pyrazin-2-yl)acetamide are characterized using techniques such as thermogravimetric analysis, differential thermal analysis, UV-Visible spectroscopy, and single-crystal X-ray diffraction . These compounds often exhibit specific intermolecular interactions, such as hydrogen bonding, which can lead to the formation of distinct crystal structures and networks . The compound of interest, with its fluorophenyl and pyrazolopyridazinyl moieties, would likely display unique physical and chemical properties, including potential non-linear optical properties as suggested by the calculated first hyperpolarizability of related compounds .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Coordination Complexes : Research on pyrazole-acetamide derivatives has led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated through various in vitro assays. The study showcases the effect of hydrogen bonding on the self-assembly process of these complexes, highlighting their potential in developing antioxidant agents (Chkirate et al., 2019).

Radioligands for Imaging

Selective Radioligands : A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with fluorine substitutions, have been reported as selective ligands for the translocator protein (18 kDa). These compounds, such as DPA-714, are designed for in vivo imaging using positron emission tomography (PET), illustrating their potential in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).

Anti-Cancer Activity

Anti-Lung Cancer Activity : Novel fluoro-substituted benzo[b]pyran compounds have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. These findings underscore the therapeutic potential of such derivatives in oncology (Hammam et al., 2005).

Anti-Inflammatory Activity

Acetamide Derivatives with Anti-Inflammatory Properties : A study on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated significant anti-inflammatory activity. This research contributes to the development of new anti-inflammatory medications (Sunder & Maleraju, 2013).

Mechanism of Action

Target of Action

The primary target of N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide, also known as F2459-1118, is a unique structure known as vasculogenic mimicry (VM) . VM is associated with metastasis and drug-induced resistance in malignant tumors .

Mode of Action

F2459-1118 possesses the novel mechanism of inhibiting VM . This unique VM inhibitory effect of F2459-1118 has positioned itself as a first-in-class drug . It is reported to target TRAP1 to induce mitochondrial apoptosis, suppress tumor cell growth, and inhibit vasculogenic mimicry formation .

Biochemical Pathways

The inhibition of VM by F2459-1118 affects the pathways associated with metastasis and drug-induced resistance in malignant tumors . The compound’s interaction with TRAP1 leads to the induction of mitochondrial apoptosis, which is a key pathway in the regulation of cell death .

Pharmacokinetics

The pharmacokinetic studies of F2459-1118 in mice, Sprague-Dawley rat, and beagle dog indicated that F2459-1118 converted to its active metabolite very rapidly following oral administration . The active metabolite showed growth inhibitory activity against a panel of 60 human cancer cell lines .

Result of Action

The result of F2459-1118’s action is the inhibition of tumor cell proliferation with a cell cycle arrest at G2/M phase . Apoptotic cell death indicated by the sub-G1 peak after treatment also occurred . These results confirmed the potency of F2459-1118 and its active metabolite in growth inhibition and cytotoxicity .

Action Environment

The action environment of F2459-1118 is primarily within the tumor microenvironment, where it targets VM structures associated with metastasis and drug resistance . Environmental factors such as the presence of other drugs, the stage of the tumor, and the overall health of the patient can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-14(2)21-18-12-25-29(19-10-5-4-7-15(19)3)22(18)23(31)28(27-21)13-20(30)26-17-9-6-8-16(24)11-17/h4-12,14H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYUXMUIKNCVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.